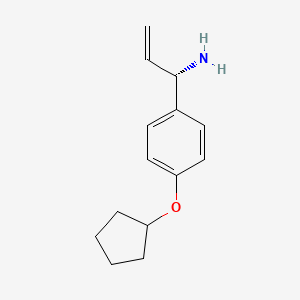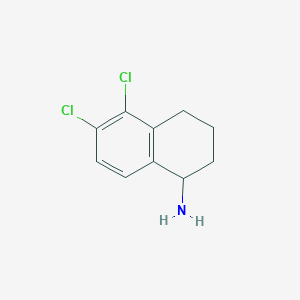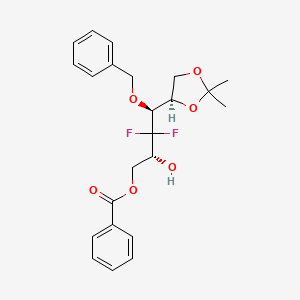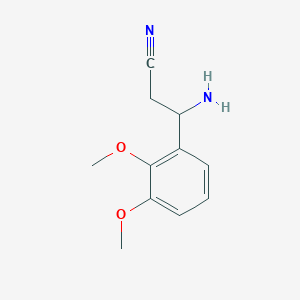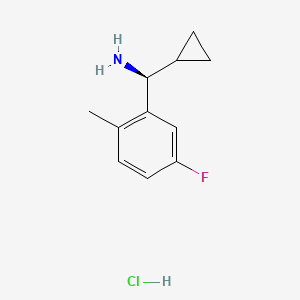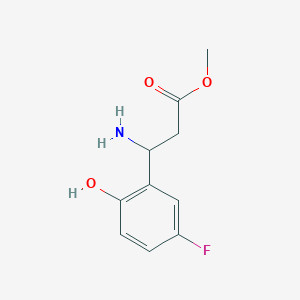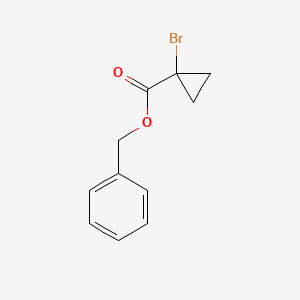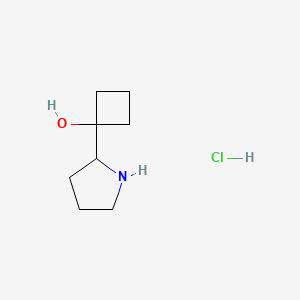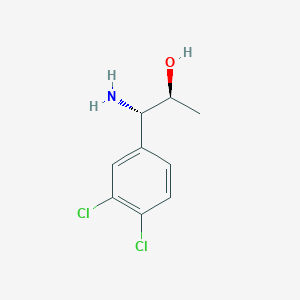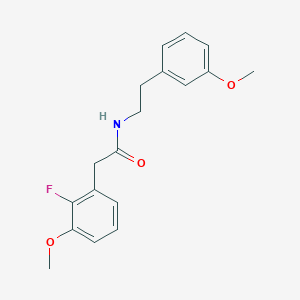
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring system, which is then further functionalized to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route described above for large-scale production, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used to introduce halogen atoms into the pyrimidine ring.
Major Products Formed
Oxidation: Formation of 6-oxo-2,5-dimethylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-hydroxy-2,5-dimethylpyrimidine-4-methanol.
Substitution: Formation of halogenated derivatives of the pyrimidine ring.
Scientific Research Applications
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Similar structure but lacks the carboxylic acid group.
2,4-Dihydroxy-5-methylpyrimidine: Similar structure but with different positions of the hydroxy and methyl groups.
6-Hydroxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but lacks one methyl group.
Uniqueness
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups on the pyrimidine ring, which allows for a wide range of chemical reactions and potential applications. The combination of these functional groups with the pyrimidine ring system enhances its reactivity and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
39875-10-0 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(7(11)12)8-4(2)9-6(3)10/h1-2H3,(H,11,12)(H,8,9,10) |
InChI Key |
GZBCMTZHTVTOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


